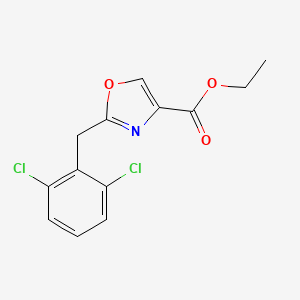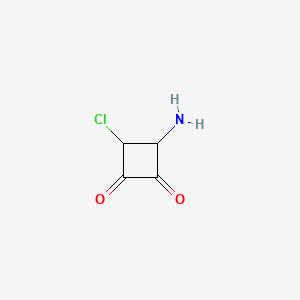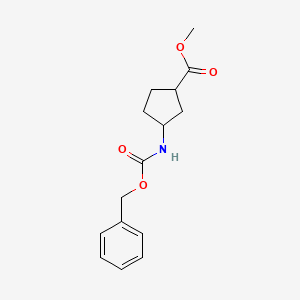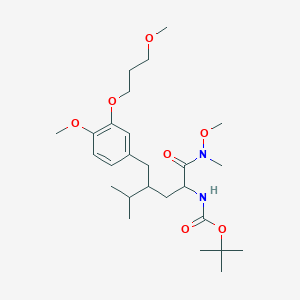![molecular formula C63H105IN2 B12280458 1-Icosyl-2-[(E)-3-(1-icosyl-3,3-dimethyl-1,3-dihydro-2H-indol-2-ylidene)-1-propenyl]-3,3-dimethyl-3H-indolium iodide](/img/structure/B12280458.png)
1-Icosyl-2-[(E)-3-(1-icosyl-3,3-dimethyl-1,3-dihydro-2H-indol-2-ylidene)-1-propenyl]-3,3-dimethyl-3H-indolium iodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Icosyl-2-[(E)-3-(1-icosyl-3,3-dimethyl-1,3-dihydro-2H-indol-2-ylidene)-1-propenyl]-3,3-dimethyl-3H-indolium iodide is a complex organic compound with a molecular formula of C63H105IN2 and a molecular weight of 1017.43 g/mol This compound is characterized by its unique structure, which includes long icosyl chains and indolium iodide groups
準備方法
The synthesis of 1-Icosyl-2-[(E)-3-(1-icosyl-3,3-dimethyl-1,3-dihydro-2H-indol-2-ylidene)-1-propenyl]-3,3-dimethyl-3H-indolium iodide involves several steps:
Formation of the Indolium Core: The indolium core is synthesized through a series of reactions involving the condensation of appropriate precursors under controlled conditions.
Attachment of Icosyl Chains: The icosyl chains are introduced through alkylation reactions, where the indolium core is reacted with icosyl halides in the presence of a base.
Final Assembly: The final compound is assembled by coupling the indolium core with the icosyl-substituted intermediates under specific reaction conditions, often involving the use of catalysts and solvents to facilitate the reaction.
化学反応の分析
1-Icosyl-2-[(E)-3-(1-icosyl-3,3-dimethyl-1,3-dihydro-2H-indol-2-ylidene)-1-propenyl]-3,3-dimethyl-3H-indolium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups within the molecule are replaced by other atoms or groups. Common reagents for these reactions include halides and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used, but they typically involve modifications to the indolium core or the icosyl chains.
科学的研究の応用
1-Icosyl-2-[(E)-3-(1-icosyl-3,3-dimethyl-1,3-dihydro-2H-indol-2-ylidene)-1-propenyl]-3,3-dimethyl-3H-indolium iodide has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of long-chain alkyl-substituted indolium salts.
Biology: The compound’s interactions with biological membranes and its potential effects on cellular processes are of interest.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in targeting specific molecular pathways.
Industry: While not widely used industrially, its unique properties make it a subject of interest for developing new materials and chemical processes.
作用機序
The mechanism of action of 1-Icosyl-2-[(E)-3-(1-icosyl-3,3-dimethyl-1,3-dihydro-2H-indol-2-ylidene)-1-propenyl]-3,3-dimethyl-3H-indolium iodide involves its interaction with molecular targets such as enzymes and receptors. The compound’s long icosyl chains allow it to integrate into lipid membranes, potentially affecting membrane fluidity and signaling pathways. Its indolium core can interact with specific proteins, modulating their activity and influencing various cellular processes.
類似化合物との比較
Similar compounds to 1-Icosyl-2-[(E)-3-(1-icosyl-3,3-dimethyl-1,3-dihydro-2H-indol-2-ylidene)-1-propenyl]-3,3-dimethyl-3H-indolium iodide include other long-chain alkyl-substituted indolium salts. These compounds share structural similarities but differ in the length and branching of their alkyl chains, as well as the specific substituents on the indolium core. The uniqueness of this compound lies in its specific combination of long icosyl chains and the indolium iodide group, which confer distinct chemical and physical properties.
特性
分子式 |
C63H105IN2 |
|---|---|
分子量 |
1017.4 g/mol |
IUPAC名 |
(2E)-1-icosyl-2-[(E)-3-(1-icosyl-3,3-dimethylindol-1-ium-2-yl)prop-2-enylidene]-3,3-dimethylindole;iodide |
InChI |
InChI=1S/C63H105N2.HI/c1-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-45-54-64-58-50-43-41-48-56(58)62(3,4)60(64)52-47-53-61-63(5,6)57-49-42-44-51-59(57)65(61)55-46-40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-2;/h41-44,47-53H,7-40,45-46,54-55H2,1-6H3;1H/q+1;/p-1 |
InChIキー |
HYAQYOMLSLHWLM-UHFFFAOYSA-M |
異性体SMILES |
CCCCCCCCCCCCCCCCCCCCN\1C2=CC=CC=C2C(/C1=C\C=C\C3=[N+](C4=CC=CC=C4C3(C)C)CCCCCCCCCCCCCCCCCCCC)(C)C.[I-] |
正規SMILES |
CCCCCCCCCCCCCCCCCCCCN1C2=CC=CC=C2C(C1=CC=CC3=[N+](C4=CC=CC=C4C3(C)C)CCCCCCCCCCCCCCCCCCCC)(C)C.[I-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[5-[2-(3-Ethyl-3h-benzothiazol-2-ylidene)-1-methylethylidene]-4-oxo-2-thioxothiazolidin-3-yl]acetic acid](/img/structure/B12280385.png)



![benzyl N-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropyl]carbamate](/img/structure/B12280409.png)
![6-(5-methyl-2-oxoimidazolidin-4-yl)-N-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethyl]hexanamide](/img/structure/B12280417.png)


![Methyl 5H-pyrrolo[2,3-b]pyrazine-6-carboxylate](/img/structure/B12280433.png)

![6,6-Dimethoxy-3-azabicyclo[3.1.1]heptane](/img/structure/B12280450.png)


![[5-Chloro-3-(4-nitrobenzoyl)oxyoxolan-2-yl]methyl 4-nitrobenzoate](/img/structure/B12280463.png)
